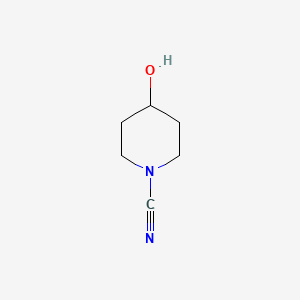










|
REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].O.[OH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[N:14]#[C:15]Br>C(Cl)Cl>[C:15]([N:11]1[CH2:12][CH2:13][CH:8]([OH:7])[CH2:9][CH2:10]1)#[N:14] |f:0.1|
|


|
Name
|
|
|
Quantity
|
840 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
506 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCNCC1
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
640 g
|
|
Type
|
reactant
|
|
Smiles
|
N#CBr
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 5-liter, 3-neck flask was equipped with mechanical stirring, a reflux condenser, and a powder addition funnel
|
|
Type
|
STIRRING
|
|
Details
|
while vigorously stirring
|
|
Type
|
CUSTOM
|
|
Details
|
to form a thick, uniform slurry
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was then placed in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
the contents were vigorously mixed
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the mechanical stirrer was replaced by a magnetic stirrer
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 16 h
|
|
Duration
|
16 h
|
|
Type
|
ADDITION
|
|
Details
|
was added in order
|
|
Type
|
ADDITION
|
|
Details
|
MgSO4 (500 g) was added
|
|
Type
|
STIRRING
|
|
Details
|
vigorous stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 15 min
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
|
Type
|
WASH
|
|
Details
|
rinsing with CH2Cl2 (2.0 L)
|
|
Type
|
CUSTOM
|
|
Details
|
A light amber, viscous oil was obtained upon solvent removal
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)N1CCC(CC1)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |